(2-Pyrrolidin-1-ylphenyl)methanol
Overview
Description
(2-Pyrrolidin-1-ylphenyl)methanol is an organic compound with the molecular formula C11H15NO It features a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol group
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have been reported to interact with various targets, contributing to their biological activity .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological pathways, influencing the activity of different enzymes and receptors .
Result of Action
The biological activity of similar pyrrolidine derivatives has been linked to their interaction with various targets .
Biochemical Analysis
Biochemical Properties
(2-Pyrrolidin-1-ylphenyl)methanol plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and pain response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby modulating the inflammatory response. Furthermore, this compound may affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to fit into the binding pockets of certain enzymes, such as COX-2, where it forms hydrogen bonds and other interactions that inhibit the enzyme’s activity . This inhibition can lead to a decrease in the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including potential damage to organs or tissues. Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can influence its activity and effects . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interactions with specific biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyrrolidin-1-ylphenyl)methanol typically involves the reaction of 2-bromobenzyl alcohol with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Pyrrolidin-1-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (2-Pyrrolidin-1-ylphenyl)ketone.
Reduction: Formation of (2-Pyrrolidin-1-ylphenyl)alkane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2-Pyrrolidin-1-ylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenyl and methanol groups.
(2-Pyrrolidin-1-ylphenyl)ketone: An oxidized form of (2-Pyrrolidin-1-ylphenyl)methanol.
(2-Pyrrolidin-1-ylphenyl)alkane: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both the pyrrolidine ring and the phenyl group, which confer distinct chemical and biological properties. The methanol group adds further versatility, allowing for various chemical modifications and reactions .
Properties
IUPAC Name |
(2-pyrrolidin-1-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIYEQQTAPJDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515416 | |
Record name | [2-(Pyrrolidin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73051-88-4 | |
Record name | [2-(Pyrrolidin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(pyrrolidin-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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